1,5-Bis(chloromethyl)naphthalene

Micellar Catalysis Chloromethylation Surfactant Synthesis

Researchers requiring a bifunctional electrophilic scaffold for conjugated OLED emitter synthesis or gemini surfactant design encounter supply inconsistency with non-1,5 isomers that compromise thermal stability (mp ~70°C vs. 144°C) and catalytic performance. 1,5-Bis(chloromethyl)naphthalene eliminates this risk. - Enables Np-G1 & ST-G1 OLED precursors unattainable with alternative isomers. - Delivers 4-fold lower CMC (0.89 mmol/L) in gemini surfactant catalysis vs. mono-analogs. - 144°C melting point ensures solid-state integrity during high-temperature coupling. - Demonstrated in vitro HL-60 cytotoxicity & in vivo antitumor activity in skin cancer models.

Molecular Formula C12H10Cl2
Molecular Weight 225.11 g/mol
CAS No. 1733-76-2
Cat. No. B050585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Bis(chloromethyl)naphthalene
CAS1733-76-2
SynonymsNSC 83233
Molecular FormulaC12H10Cl2
Molecular Weight225.11 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CC=C(C2=C1)CCl)CCl
InChIInChI=1S/C12H10Cl2/c13-7-9-3-1-5-11-10(8-14)4-2-6-12(9)11/h1-6H,7-8H2
InChIKeyHJTAZXHBEBIQQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Bis(chloromethyl)naphthalene: Bifunctional Building Block


1,5-Bis(chloromethyl)naphthalene (CAS 1733-76-2) is an organic compound belonging to the class of chloromethyl-substituted naphthalene derivatives. It features a rigid, planar naphthalene core with two reactive chloromethyl groups symmetrically positioned at the 1- and 5- positions [1]. This bifunctional structure enables its use as a versatile electrophilic building block in organic synthesis, particularly for nucleophilic substitution reactions, and as a precursor for the synthesis of specialty polymers and advanced functional materials [2].

Differentiation from Positional Isomers


In procurement and scientific selection, generic substitution with a different positional isomer of bis(chloromethyl)naphthalene is not feasible due to significant differences in physicochemical properties and, consequently, material performance and synthetic outcomes. The specific 1,5-substitution pattern on the naphthalene core imparts a distinct molecular symmetry and spatial arrangement of reactive handles compared to the 1,4- or 1,8- isomers. These structural differences manifest in key measurable properties such as melting point and chromatographic behavior, which are critical for material processing and purification workflows [1]. This document provides quantitative evidence demonstrating how the unique regiochemistry of 1,5-bis(chloromethyl)naphthalene directly influences its performance in surfactant catalysis and its defined utility as a precursor in OLED materials.

Quantitative Performance vs. Alternatives


Gemini Surfactant Catalytic Performance

The gemini surfactant Naph-GS, synthesized from 1,5-bis(chloromethyl)naphthalene, demonstrates superior catalytic performance in the chloromethylation of naphthalene compared to the mono-surfactant Naph-MS, which is synthesized from a mono-substituted naphthalene precursor. At the same reaction conditions (70 °C, 12 h), Naph-GS promoted a higher conversion of naphthalene (82%) while used at a significantly lower catalyst loading (0.53 mol%) compared to Naph-MS (77% conversion at 2.5 mol% loading). Furthermore, Naph-GS maintained an 85% naphthalene conversion after 5 catalyst recycling cycles [1].

Micellar Catalysis Chloromethylation Surfactant Synthesis

Critical Micelle Concentration Comparison

The gemini surfactant Naph-GS, synthesized from the 1,5-isomer, exhibits significantly improved surface activity compared to the mono-surfactant Naph-MS. The critical micelle concentration (CMC) of Naph-GS is 0.89 mmol/L, which is approximately four times lower than that of Naph-MS (3.70 mmol/L). Additionally, the surface tension at the CMC (γCMC) for Naph-GS is 31.60 mN/m, compared to 27.90 mN/m for Naph-MS [1].

Colloid and Surface Chemistry Self-Assembly Surfactant Properties

Melting Point: 1,5- vs. 1,4-Isomer

The melting point of 1,5-bis(chloromethyl)naphthalene is reported as approximately 144 °C (recrystallized from benzene) . In contrast, the 1,4-isomer, a common positional analog, exhibits a significantly lower melting point of 70-73 °C . This substantial difference in thermal properties is a direct consequence of the specific substitution pattern and molecular packing.

Material Science Physical Chemistry Process Engineering

Antineoplastic Activity Profile

1,5-Bis(chloromethyl)naphthalene has been shown to possess antineoplastic activity. In vitro studies demonstrated a cytotoxic effect on the HL-60 human leukemia cell line. Furthermore, in vivo investigations using mouse models of transplanted and spontaneous skin cancer revealed that the compound exerted an antitumor effect .

Cancer Research Drug Discovery Medicinal Chemistry

Application Scenarios


Gemini Surfactants for Micellar Catalysis

Leverage the bifunctional 1,5-architecture of 1,5-bis(chloromethyl)naphthalene as the core scaffold for synthesizing gemini surfactants like Naph-GS. The quantitative data confirms that this architecture yields surfactants with a four-fold lower CMC (0.89 mmol/L) and significantly enhanced catalytic performance in reactions such as aromatic chloromethylation compared to mono-surfactant analogs [1]. This scenario is optimal for projects in green chemistry, enhanced oil recovery, and the design of novel drug delivery systems.

OLED Precursor Synthesis

Procure 1,5-bis(chloromethyl)naphthalene for the documented synthesis of specific advanced materials, namely 1,4-bis[-E-4-(N,N-diphenylamino)styryl]naphthalene (Np-G1) and 2,8-bis[-E-4-(N,N-diphenylamino)styryl]dibenzothiophene (ST-G1) [2]. These compounds are established reactants for use in organic light-emitting devices (OLEDs). The precise 1,5-substitution pattern is essential for constructing these specific conjugated molecules, and substitution with a different isomer would yield an entirely different, likely non-functional, product.

Antineoplastic Lead Discovery

Utilize 1,5-bis(chloromethyl)naphthalene as a validated starting point or biochemical probe in cancer research programs. It has demonstrated in vitro cytotoxicity against the HL-60 leukemia cell line and in vivo antitumor effects in mouse models of skin cancer . Its defined activity profile makes it a rational choice for structure-activity relationship (SAR) studies aimed at developing novel anticancer agents, differentiating it from other isomers lacking this specific bioactivity.

High-Temperature Material Processing

Select 1,5-bis(chloromethyl)naphthalene for material synthesis workflows that involve elevated temperatures or where long-term solid-state stability is paramount. Its high melting point of 144 °C provides a significantly larger thermal processing window compared to the 1,4-isomer (70-73 °C) , mitigating the risk of premature melting, agglomeration, or degradation during synthesis and processing, thereby ensuring greater process reliability and material consistency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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